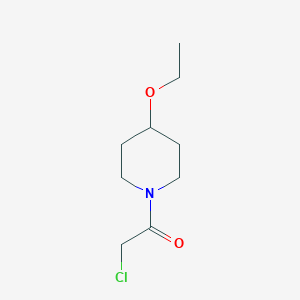

2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Overview

Description

Molecular Structure Analysis

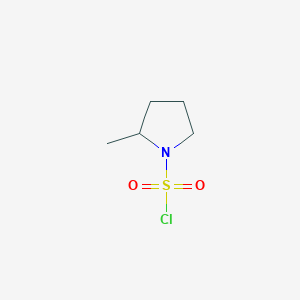

The InChI code for this compound is 1S/C15H20ClNO/c16-12-15(18)17-10-8-14(9-11-17)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the sources I accessed.Scientific Research Applications

Catalytic Systems and Organic Synthesis

2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one may find applications in catalytic systems and the synthesis of complex organic compounds. For example, the synthesis and utilization of specific reagents in catalyzed reactions demonstrate the compound's potential role in facilitating environmentally benign synthesis processes. The development of TEMPO-catalyzed alcohol oxidation systems showcases the utility of certain chlorinated reagents for the synthesis of carbonyl compounds from alcohols under mild conditions, emphasizing the importance of such compounds in green chemistry (Xiao‐Qiang Li & Chi Zhang, 2009).

Synthesis of Agricultural and Pharmaceutical Intermediates

The compound's structural versatility is highlighted in its potential use for the synthesis of key intermediates in the production of agricultural fungicides and pharmaceuticals. Studies have described efficient methods to prepare crucial intermediates for fungicides, demonstrating the compound's role in the chemical synthesis of agriculturally significant chemicals (H. Ji et al., 2017). Additionally, the synthesis of optical isomers for pharmaceutical intermediates, such as those used in non-steroidal anti-inflammatory drugs (NSAIDs), could be facilitated by related chloro-ethoxy compounds, indicating a broader applicability in medicinal chemistry (Silvia Mena et al., 2019).

Protective Groups in Nucleotide Synthesis

In nucleotide synthesis, protecting groups similar to this compound have been developed to enhance the stability and reactivity of nucleoside intermediates. The design of protective groups that can be selectively removed under specific conditions is critical for the synthesis of oligonucleotides and cyclic dinucleotides, where precise control over reaction conditions can significantly impact yield and purity (Hongbin Yan & Aime Lopez Aguilar, 2007).

Safety and Hazards

properties

IUPAC Name |

2-chloro-1-(4-ethoxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-2-13-8-3-5-11(6-4-8)9(12)7-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNOQEKGFXLAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyrrolidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1465630.png)

![3-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1465633.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465635.png)

![3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465638.png)

![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone](/img/structure/B1465639.png)